1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

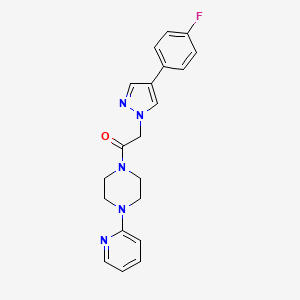

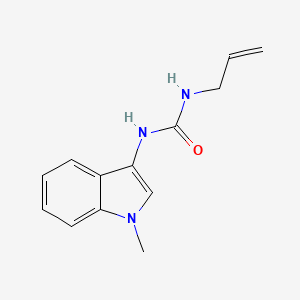

“1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide” is a chemical compound with the molecular formula C22H26N2O5 . It belongs to the class of compounds known as indole carboxamides, which are characterized by an indole core structure (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) and a carboxamide group.

Molecular Structure Analysis

The molecular structure of “1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide” consists of an indoline ring (a saturated indole) attached to a carboxamide group and a benzoyl group substituted with three ethoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific data on “1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide”, it’s challenging to provide a detailed analysis of its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide is involved in various synthetic and chemical processes. One such process involves the reduction of indole-2-carboxamide to indoline-2-carboxamide, followed by hydrolysis to yield indoline-2-carboxylic acid. This demonstrates the compound's role in synthesizing new amino acids and their derivatives (Hudson & Robertson, 1967).

Catalyzed Annulations in Organic Synthesis

The compound plays a significant role in Rh(III)-catalyzed annulations between indoles and iodonium carbenes. This leads to the formation of important tricyclic and tetracyclic N-heterocycles, which are valuable in organic synthesis. The process is efficient, yielding novel tricyclic and tetracyclic scaffolds with a broad range of functional group tolerance (Nunewar et al., 2021).

Pharmaceutical Research

In pharmaceutical research, derivatives of indoline-2-carboxamide show promise. For instance, N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and its analogues have been synthesized and evaluated for their binding affinity to dopamine D(2)-like receptors, indicating potential therapeutic applications (Pinna et al., 2002).

Antitumor Agents

1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide derivatives have been explored as potential antitumor agents. For example, dibenzo[1,4]dioxin-1-carboxamides, which share a structural similarity, have shown in vitro and in vivo antitumor activity, indicating the compound's relevance in cancer research (Lee et al., 1992).

Inhibition of Cell Adhesion

The compound has also been implicated in inhibiting cell adhesion mediated by molecules like E-selectin and ICAM-1. This is crucial in understanding the mechanisms of inflammation and the development of anti-inflammatory agents (Boschelli et al., 1995).

Antimicrobial Agents

Additionally, 1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide and its analogues have been investigated for their antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, showing the compound's potential in addressing infectious diseases (Pokhodylo et al., 2021).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of “1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide” could involve further investigation into its synthesis, properties, and potential biological activities. Given the interest in indole carboxamides as enzyme inhibitors , this compound could be of interest in the development of new pharmaceuticals.

Eigenschaften

IUPAC Name |

1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-4-27-18-12-15(13-19(28-5-2)20(18)29-6-3)22(26)24-16-10-8-7-9-14(16)11-17(24)21(23)25/h7-10,12-13,17H,4-6,11H2,1-3H3,(H2,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTXBJYCQJBHFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-Triethoxybenzoyl)indoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)

![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)